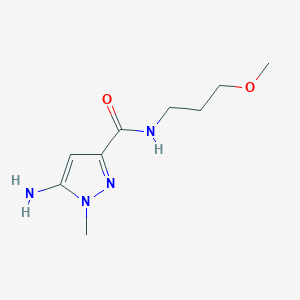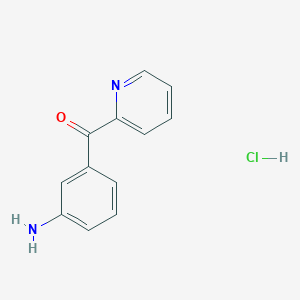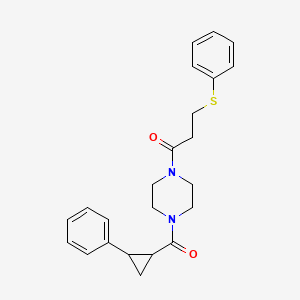
N,5-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethylpyridin-3-amine, also known as N,N-dimethyl-3-pyridinamine, is a chemical compound with the CAS Number: 18437-57-5 . It has a molecular weight of 122.17 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for N,5-dimethylpyridin-3-amine is 1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 . This indicates that the molecule consists of a pyridine ring with two methyl groups attached to one nitrogen atom and an amine group attached to the third carbon atom in the ring .Chemical Reactions Analysis
While specific chemical reactions involving N,5-dimethylpyridin-3-amine are not available, amines in general are known to undergo a variety of reactions, including elimination reactions to produce stable 3° amines .Physical And Chemical Properties Analysis
N,5-dimethylpyridin-3-amine is a liquid at room temperature . It has a molecular weight of 122.17 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Ionic Liquids (ILs) Based on 3-DMAP
Ionic liquids (ILs) are environmentally friendly solvents and catalysts. Researchers have synthesized ILs based on 3-DMAP, which exhibit interesting properties:
- Thermal Stability Studies : Thermal studies (TGA, DTG, and DSC) reveal the stability of these ILs for temperature-dependent reactions .
Molecular Dynamics Simulations
Researchers have used molecular dynamics simulations to explore the structural and transport properties of 3-DMAP-based ILs. These simulations provide valuable insights into their behavior and stability .
Binding Energy Calculations
An MP2 method has been applied to evaluate the stability of 3-DMAP via binding energy calculations. This computational approach sheds light on the compound’s stability in various contexts .
Safety and Hazards
N,5-dimethylpyridin-3-amine is classified under GHS07 for safety . The hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and getting it in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
N,5-dimethylpyridin-3-amine is a compound that is widely used in the synthesis of biologically active compounds of the pyridine series . It is of particular importance as it catalyzes numerous organic reactions . The primary targets of N,5-dimethylpyridin-3-amine are therefore the molecules and reactions that it catalyzes in the synthesis of these biologically active compounds.
Mode of Action
The mode of action of N,5-dimethylpyridin-3-amine involves its interaction with its targets in the synthesis of biologically active compounds. It acts as a catalyst, accelerating the rate of the reactions without being consumed in the process . This results in the efficient production of the desired biologically active compounds.
Biochemical Pathways
N,5-dimethylpyridin-3-amine affects the biochemical pathways involved in the synthesis of biologically active compounds of the pyridine series . By acting as a catalyst, it facilitates the reactions in these pathways, leading to the efficient production of the desired compounds. The downstream effects include the availability of these compounds for various biological functions and processes.
Result of Action
The molecular and cellular effects of the action of N,5-dimethylpyridin-3-amine are seen in the successful synthesis of biologically active compounds of the pyridine series . These compounds can then exert their effects at the molecular and cellular levels, contributing to various biological functions and processes.
Action Environment
The action, efficacy, and stability of N,5-dimethylpyridin-3-amine can be influenced by various environmental factors. For instance, the compound is converted to N,N-dimethylaminopyridines on heating in dimethylformamide via replacement of the trifluoromethanesulfonyloxy group . This reaction is accelerated under microwave irradiation . Therefore, factors such as temperature and the presence of other chemicals can affect the action of N,5-dimethylpyridin-3-amine.
Propriétés
IUPAC Name |
N,5-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-7(8-2)5-9-4-6/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVSIROLDZAQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethylpyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)


![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)
